molecular formula C12H18O3S B8499799 1-Methylsulfonyloxy-5-phenylpentane

1-Methylsulfonyloxy-5-phenylpentane

Cat. No.: B8499799
M. Wt: 242.34 g/mol
InChI Key: BZJBRCXUKRLFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylsulfonyloxy-5-phenylpentane (C₁₂H₁₆O₃S) is a sulfonate ester derivative featuring a pentane backbone substituted with a phenyl group at the fifth carbon and a methylsulfonyloxy group at the first carbon.

Properties

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

5-phenylpentyl methanesulfonate

InChI

InChI=1S/C12H18O3S/c1-16(13,14)15-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

BZJBRCXUKRLFHV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 1-Methylsulfonyloxy-5-phenylpentane (Compound A) : Contains a sulfonate ester group (-SO₃CH₃) and a terminal phenyl group. The sulfonate ester is less reactive than sulfonyl chlorides but more stable under ambient conditions.
  • 5-Methoxy-3-methylpentane-1-sulfonyl chloride (Compound B) : A sulfonyl chloride derivative with a methoxy group at C5 and a methyl group at C3 (CAS: 1478897-18-5, C₇H₁₅ClO₃S, MW: 214.71). Sulfonyl chlorides are highly reactive, often used in nucleophilic substitutions .
  • 5-Methyl-5-phenylhydantoin (Compound C) : A cyclic urea derivative (C₁₀H₁₀N₂O₂, MW: 190.19, CAS: 6843-49-8) with phenyl and methyl substituents. Used in pharmaceutical research, particularly in anticonvulsant studies .
  • 1-Methyl-1-phenylhydrazine (Compound D) : A hydrazine derivative (C₆H₅N(NH₂)CH₃, MW: 122.16, CAS: 618-40-6) with applications in synthesis of heterocycles and dyes .

Physicochemical Properties

Compound Molecular Formula Molecular Weight CAS RN Melting Point (°C) Boiling Point (°C) Key Functional Groups
Compound A C₁₂H₁₆O₃S 240.32 Not provided Not available Not available Sulfonate ester, phenyl
Compound B C₇H₁₅ClO₃S 214.71 1478897-18-5 Not reported Not reported Sulfonyl chloride, methoxy
Compound C C₁₀H₁₀N₂O₂ 190.19 6843-49-8 199–201 Not applicable Hydantoin, phenyl
Compound D C₇H₁₀N₂ 122.16 618-40-6 Not reported 118 (21 mmHg) Hydrazine, phenyl

Research Findings and Gaps

  • Pharmaceutical Relevance : Compound C’s structural similarity to marketed hydantoins underscores the value of phenyl-substituted heterocycles, a motif absent in Compound A .
  • Data Limitations : Critical physicochemical data for Compound A (e.g., thermal stability, solubility) are missing in the literature, necessitating further experimental characterization.

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